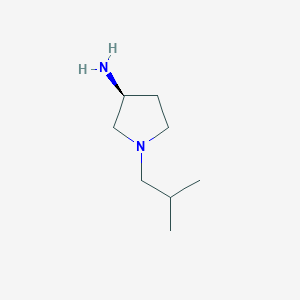

(S)-1-Isobutylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-(2-methylpropyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYADNUJXDLIYRM-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Pyrrolidine Amine Scaffolds

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued structural motif in the fields of drug discovery and organic synthesis. researchgate.netnih.govnih.gov Its prevalence is underscored by its presence in numerous FDA-approved drugs. nih.gov The strategic significance of the pyrrolidine scaffold can be attributed to several key factors:

Three-Dimensional Complexity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its flat, aromatic counterparts. researchgate.netnih.govnih.gov This "pseudorotation" enables the creation of molecules with more defined spatial arrangements, which is crucial for precise interactions with biological targets. researchgate.netnih.gov

Stereochemical Richness: The carbon atoms within the pyrrolidine ring can be stereogenic centers, leading to the existence of multiple stereoisomers. This inherent chirality is a critical feature, as the specific spatial orientation of substituents can dramatically influence a molecule's biological activity. researchgate.netnih.govnih.gov

Versatility in Synthesis: The pyrrolidine ring can be constructed through various synthetic strategies or by functionalizing pre-existing pyrrolidine-containing molecules, such as proline derivatives. researchgate.netnih.gov This flexibility allows chemists to readily generate a diverse array of derivatives for structure-activity relationship (SAR) studies. researchgate.netnih.gov

The amine functional group appended to the pyrrolidine core further enhances its utility. Amines are fundamental components of many biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals, fine chemicals, and agrochemicals. openaccessgovernment.org The combination of the pyrrolidine scaffold and an amine group creates a privileged structural element for the design of novel bioactive compounds. nih.govresearchgate.net

The Critical Role of Stereochemical Purity and Chiral Integrity

In the realm of amine-containing molecules, particularly those intended for pharmaceutical applications, stereochemical purity is not merely a desirable feature but a critical necessity. openaccessgovernment.orgresearchgate.net Chirality, the property of a molecule being non-superimposable on its mirror image, is fundamental to the molecular recognition processes that underpin life. openaccessgovernment.org Biological systems, such as enzymes and receptors, are themselves chiral and therefore often exhibit a high degree of stereoselectivity when interacting with drug molecules. openaccessgovernment.orgnih.gov

The two mirror-image forms of a chiral molecule, known as enantiomers, can have markedly different pharmacological and toxicological profiles. openaccessgovernment.orgnih.gov One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, have a different and unintended effect, or even be toxic. openaccessgovernment.orgnih.gov The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the profound importance of controlling stereochemistry in drug design. openaccessgovernment.org

Therefore, ensuring the chiral integrity of amine-containing molecules like (S)-1-Isobutylpyrrolidin-3-amine is paramount. The "S" designation in its name specifies a particular three-dimensional arrangement of atoms around the chiral center. The ability to synthesize and utilize this single, pure enantiomer is crucial for developing drugs with optimized efficacy and minimized potential for off-target effects. researchgate.netnih.gov The development of methods to resolve racemic mixtures and ensure isomeric purity is a key focus in modern pharmaceutical chemistry. researchgate.netnih.gov

The Research Landscape of S 1 Isobutylpyrrolidin 3 Amine and Its Derivatives

Enantioselective Construction of the Pyrrolidine Core and its Functionalization

The creation of the chiral pyrrolidine ring is a foundational step in the synthesis of this compound. Various asymmetric methodologies have been developed to ensure the correct stereochemistry at the C3 position.

Asymmetric Synthetic Routes to Chiral Pyrrolidines

The asymmetric synthesis of chiral pyrrolidines often relies on powerful transformations that can set one or more stereocenters with high fidelity. A prominent and highly effective method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This approach is atom-economical and can generate up to four contiguous stereocenters in a single, highly stereo- and regioselective step. A variety of chiral metal catalysts and organocatalysts have been successfully employed to facilitate these reactions.

Another powerful strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, Oppolzer's chiral sultam has been effectively used to direct the course of asymmetric 1,3-dipolar cycloadditions, leading to the desired (3R,4S) configuration in substituted pyrrolidines with a high degree of diastereoselectivity. organic-chemistry.org This method allows for the reliable construction of the core structure, with the auxiliary being removable and recyclable. organic-chemistry.org

Furthermore, direct C-H bond amination reactions catalyzed by transition metals, such as iron, offer an efficient pathway to disubstituted pyrrolidines. acs.org These reactions can proceed with high diastereoselectivity, providing a direct means to form the N-heterocycle from aliphatic azide (B81097) precursors. acs.org

| Method | Key Features | Catalyst/Auxiliary | Ref. |

| Asymmetric 1,3-Dipolar Cycloaddition | Atom-economical, high stereoselectivity | Chiral metal catalysts, Organocatalysts | |

| Chiral Auxiliary-Directed Cycloaddition | High diastereoselectivity, recyclable auxiliary | Oppolzer's chiral sultam | organic-chemistry.org |

| Diastereoselective C-H Bond Amination | Direct formation of N-heterocycle | Iron dipyrrinato complex | acs.org |

Chiral Pool Synthesis Approaches to Pyrrolidine Scaffolds

Chiral pool synthesis leverages readily available, enantiopure natural products as starting materials to construct more complex chiral molecules. wikipedia.org Amino acids, in particular, are excellent precursors for the synthesis of chiral pyrrolidine scaffolds due to their inherent stereochemistry and functional groups that can be readily manipulated. nih.govunivie.ac.at

L-glutamic acid, a proteinogenic amino acid, is a common starting material for the chirospecific synthesis of 5-substituted-2-pyrrolidinone derivatives, which can be further elaborated into various pyrrolidine alkaloids. acs.org The synthesis of pyrrolidine-containing noncanonical amino acids, such as tambroline, has been achieved from lysine, demonstrating the utility of amino acids in constructing these heterocyclic systems. nih.gov The general strategy involves maintaining the C-N bond of the amino acid while transforming the carboxylic acid moiety into other functional groups to facilitate cyclization and further modifications. univie.ac.atresearchgate.net

| Chiral Pool Precursor | Target Scaffold | Key Transformation | Ref. |

| L-Glutamic Acid | 5-Substituted-2-pyrrolidinones | Cyclization of glutamic acid derivatives | acs.org |

| Lysine | Pyrrolidine-containing amino acids | C-H amination | nih.gov |

| α-Amino Acids | Various pyrrolidines | Modification of carboxylic acid, cyclization | univie.ac.atresearchgate.net |

Diastereoselective Cascade Reactions for Substituted Pyrrolidine Architectures

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer a highly efficient approach to constructing complex molecular architectures. acs.org Several diastereoselective cascade reactions have been developed for the synthesis of substituted pyrrolidines.

One such method involves a one-pot nitro-Mannich/hydroamination cascade reaction, which can generate substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org This reaction is typically controlled by a combination of base and a gold(I) catalyst. rsc.org Another elegant cascade sequence involves the cycloaddition of azomethine ylides followed by a nucleophilic cyclization, which has been shown to produce substituted pyrrolidines with high diastereomeric purity. acs.org

Furthermore, an N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine provides a pathway to functionalized pyrrolidines containing three stereocenters. rsc.org This electrophilic aminocyclization-ring expansion cascade proceeds with excellent diastereoselectivity. rsc.org

| Cascade Reaction Type | Key Features | Catalysts/Reagents | Ref. |

| Nitro-Mannich/Hydroamination | Forms three stereocenters | Base, Gold(I) catalyst | rsc.org |

| Azomethine Ylide Cycloaddition/Nucleophilic Cyclization | High diastereomeric purity | - | acs.org |

| Aziridine Ring Expansion | Forms three stereocenters | N-bromosuccinimide (NBS) | rsc.org |

Methods for Forming and Functionalizing the Amine Moiety in this compound

Once the chiral pyrrolidine core is established, the final steps involve the introduction and functionalization of the amine groups to yield the target compound.

Reductive Amination Methodologies for Pyrrolidinyl Amines

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org This method is highly versatile for the synthesis of primary, secondary, and tertiary amines. nih.gov

In the context of synthesizing this compound, a plausible route involves the reductive amination of a protected (S)-pyrrolidin-3-one with ammonia (B1221849) to introduce the 3-amino group. Subsequently, the pyrrolidine nitrogen can be functionalized. Alternatively, a precursor like N-Boc-3-aminopyrrolidine can be utilized. nih.gov The choice of reducing agent is critical for the success of the reaction. While sodium borohydride (B1222165) (NaBH4) can be used, more selective reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they can selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com Biocatalytic reductive amination using engineered imine reductases (IREDs) has also emerged as a powerful and highly enantioselective method for the synthesis of chiral amines, including pyrrolidinamines. nih.gov

| Reaction | Carbonyl Source | Amine Source | Reducing Agent | Key Feature | Ref. |

| Reductive Amination | Ketone/Aldehyde | Ammonia/Primary/Secondary Amine | NaBH3CN, NaBH(OAc)3 | Versatile amine synthesis | masterorganicchemistry.comlibretexts.org |

| Biocatalytic Reductive Amination | Pro-chiral ketone | Amine | Imine Reductase (IRED) | High enantioselectivity | nih.gov |

N-Alkylation and Derivatization at the Pyrrolidine Nitrogen

The final step in the synthesis of this compound is the introduction of the isobutyl group at the pyrrolidine nitrogen. This is typically achieved through N-alkylation. A common method involves the reaction of the secondary amine on the pyrrolidine ring with an alkyl halide, such as isobutyl bromide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Alternatively, reductive amination can also be employed for N-alkylation. The secondary amine of the pyrrolidine can react with isobutyraldehyde (B47883) to form an iminium ion, which is then reduced in situ to the desired tertiary amine. This one-pot procedure is often efficient and avoids the direct use of alkyl halides. thieme-connect.comorganic-chemistry.org Various catalysts, including those based on iridium, can facilitate the N-alkylation of amines with alcohols, providing another route for derivatization. nih.gov

| Method | Alkylating Agent | Catalyst/Base | Key Feature | Ref. |

| N-Alkylation | Isobutyl bromide | Base (e.g., K2CO3) | Direct alkylation | organic-chemistry.org |

| Reductive Amination | Isobutyraldehyde | Reducing Agent (e.g., NaBH3CN) | One-pot procedure | thieme-connect.comorganic-chemistry.org |

| Catalytic N-Alkylation | Isobutyl alcohol | Iridium catalyst | Use of alcohols as alkylating agents | nih.gov |

Accessing Diverse Primary, Secondary, and Tertiary Amines via Triazine Cleavage and Reductive N-Alkylation

The synthesis of a diverse range of primary, secondary, and tertiary amines is crucial for developing new chemical entities. Methodologies such as triazine chemistry and reductive N-alkylation offer versatile pathways to these compounds.

The 1,3,5-triazine (B166579) ring system, while often utilized in materials science, can also serve as a precursor for amine synthesis. The cleavage of the s-triazine ring by primary amines can occur under specific conditions, providing a potential, though less common, route to substituted amines. researchgate.net More prevalent is the use of 2-amino rsc.orgnih.govnih.govtriazines as building blocks. These can react with ketones under oxidative conditions to form N-( rsc.orgnih.govnih.govtriazine-2-yl) α-ketoamides or, through oxidative C-C bond cleavage, N-( rsc.orgnih.govnih.govtriazine-2-yl) amides. nih.gov This highlights the reactivity of the amino group attached to the triazine core and suggests the possibility of cleaving the N-triazine bond to release the amine.

A more direct and widely applicable strategy for the synthesis of secondary and tertiary amines is reductive N-alkylation. rsc.orgorganic-chemistry.org This method typically involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. An expedient approach utilizes carboxylic acids as the alkylating agents with ammonia borane (B79455) (H₃B·NH₃) as a mild and practical hydrogen source. rsc.org This method demonstrates excellent functional group compatibility, allowing for the selective mono- or di-alkylation of primary amines to yield secondary and tertiary amines, respectively. rsc.org For instance, the reaction of a primary amine with a carboxylic acid and borazane can lead to the corresponding mono-alkylated secondary amine or, by adjusting reaction conditions, the di-alkylated tertiary amine. rsc.org Lewis acid catalysis, for example with tin(II), in combination with a reducing agent like polymethylhydrosiloxane (B1170920) (PMHS), can also facilitate the reductive N-alkylation of secondary amines with ketones to afford tertiary arylamines. rsc.org These methods provide a robust toolkit for the derivatization of primary amines like (S)-pyrrolidin-3-amine to introduce the isobutyl group and to further functionalize the resulting secondary amine.

The table below summarizes the key aspects of these synthetic strategies.

| Method | Starting Materials | Products | Key Features |

| Triazine Cleavage | 2-Amino rsc.orgnih.govnih.govtriazines, Ketones | N-( rsc.orgnih.govnih.govtriazine-2-yl) amides | Oxidative C-C bond cleavage nih.gov |

| Reductive N-Alkylation | Primary/Secondary Amines, Carboxylic Acids/Ketones | Secondary/Tertiary Amines | Mild conditions, good functional group tolerance rsc.orgrsc.org |

Biocatalytic Pathways for Enantioselective Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity and mild reaction conditions. Enzymes such as transaminases and amine dehydrogenases are at the forefront of this revolution.

Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a prochiral ketone or aldehyde, producing a chiral amine. nih.govacs.org This methodology has been successfully applied to the asymmetric synthesis of 2-substituted pyrrolidines and piperidines starting from ω-chloroketones, achieving high analytical yields and excellent enantiomeric excesses (>99.5% ee). nih.govacs.org By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target cyclic amine can be accessed. nih.govacs.orgresearchgate.net

Amine dehydrogenases (AmDHs) represent another class of enzymes that are highly efficient for the synthesis of chiral amines. nih.govwhiterose.ac.uk They catalyze the asymmetric reductive amination of carbonyl compounds using ammonia as the nitrogen source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govresearchgate.net Engineered AmDHs have been developed to exhibit broad substrate scope and high stereoselectivity, enabling the synthesis of a wide range of chiral primary amines with up to quantitative conversion and excellent enantiomeric excess (>99% ee). nih.govresearchgate.netacs.org The use of a dual-enzyme system, where a formate (B1220265) dehydrogenase (FDH) is employed for cofactor regeneration, makes the process highly atom-efficient, with ammonium (B1175870) formate serving as both the nitrogen and hydride source. nih.gov

The following table highlights the utility of these enzymes in chiral amine synthesis.

| Enzyme Class | Reaction Type | Substrates | Products | Key Advantages |

| Transaminases (TAs) | Asymmetric Amination | Prochiral Ketones/Aldehydes | Chiral Amines | High enantioselectivity, access to both enantiomers nih.govacs.org |

| Amine Dehydrogenases (AmDHs) | Asymmetric Reductive Amination | Carbonyl Compounds, Ammonia | Chiral Primary Amines | High atom economy, excellent ee nih.govresearchgate.netacs.org |

A cutting-edge approach to chiral amine synthesis involves the integration of photoredox catalysis with enzymatic catalysis. rsc.orgresearchgate.netrsc.org This dual catalytic system allows for light-driven asymmetric synthesis, expanding the toolbox of biocatalysis. In one such system, a water-soluble iridium-based photosensitizer facilitates the reduction of an imine to a racemic amine. rsc.orgresearchgate.netrsc.org Concurrently, an enantioselective enzyme, such as the monoamine oxidase from Aspergillus niger (MAO-N), selectively oxidizes one enantiomer of the amine back to the imine. rsc.orgresearchgate.netrsc.orgnih.gov This kinetic resolution, driven by light, leads to the accumulation of the desired enantioenriched amine in excellent yields. rsc.orgresearchgate.netrsc.org This innovative strategy demonstrates the potential of combining light-driven reactions with the high selectivity of enzymes to achieve challenging asymmetric transformations. rsc.orgnih.govacs.org

Multi-Step Synthesis of Complex Derivatives Incorporating the this compound Moiety

The this compound scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic systems with potential biological activity.

The 1H-pyrrolo[3,2-c]quinoline core is a privileged scaffold found in various biologically active compounds. researchgate.net The synthesis of derivatives of this tricycle can be achieved through various strategies, often involving the construction of the pyrrole (B145914) ring onto a pre-functionalized quinoline (B57606) or the cyclization of a suitably substituted pyrrole. For instance, new 1,3,4-substituted pyrrolo[3,2-c]quinoline derivatives can be synthesized in good yields via the oxidative heteroannulation of internal imines, which are formed from the reaction of 5-(2-aminophenyl)pyrroles with aldehydes. researchgate.net Another approach involves a radical addition-cyclization-elimination (RACE) reaction to generate the pyrrolo[3,2-c]quinoline core. researchgate.net While direct incorporation of the this compound moiety into these synthetic sequences is not explicitly detailed, its structural elements could be introduced by utilizing a pyrrolidine-containing building block in the initial steps of the synthesis or by functionalizing a pre-formed pyrrolo[3,2-c]quinoline scaffold. A series of 1H-pyrrolo[3,2-h]quinoline-8-amine derivatives with different alkylamino linkers have been synthesized to target CTG trinucleotide repeats, showcasing the utility of amino-functionalized quinolines. nih.gov

Oxadiazoles (B1248032) are five-membered heterocyclic compounds that are recognized as important pharmacophores due to their favorable physicochemical properties and ability to participate in hydrogen bonding. nih.govuowasit.edu.iqresearchgate.net The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) isomers are common in medicinal chemistry. nih.gov The synthesis of 1,3,4-oxadiazoles often involves the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride or the reaction of acid hydrazides with various reagents. nih.gov

To incorporate the isobutylpyrrolidin-3-yl or isobutylpyrrolidin-3-ylmethyl moiety into an oxadiazole ring, a synthetic strategy would typically involve preparing a carboxylic acid or a related derivative functionalized with the desired pyrrolidine group. For example, a carboxylic acid such as (1-isobutylpyrrolidin-3-yl)acetic acid could be converted to its corresponding acid hydrazide. Subsequent reaction of this hydrazide with a carboxylic acid or acid chloride under cyclodehydration conditions would yield a 2,5-disubstituted 1,3,4-oxadiazole where one of the substituents is the (1-isobutylpyrrolidin-3-ylmethyl) group. Alternatively, an N-isobutyl-3-aminopyrrolidine-containing acylhydrazide could be used to generate oxadiazoles with the pyrrolidine moiety directly attached to the heterocyclic ring. The versatility of oxadiazole synthesis allows for the incorporation of a wide range of functional groups, making it a viable strategy for creating novel derivatives of this compound. nih.govinformaticsjournals.co.in

Preparation of this compound Salts (e.g., 2,2,2-trifluoroacetate)

The formation of salts is a critical step in the purification, isolation, and handling of amine compounds. For this compound, conversion to its 2,2,2-trifluoroacetate (TFA) salt can be achieved through standard acid-base chemistry. While specific literature detailing the synthesis for this exact compound is not prevalent, general and well-established procedures for the formation of amine TFA salts are widely applicable.

One common method involves the direct treatment of the free amine with trifluoroacetic acid. In a typical procedure, the parent amine, this compound, is dissolved in a suitable organic solvent such as dichloromethane (B109758) (DCM) or diethyl ether. To this solution, a stoichiometric amount of trifluoroacetic acid is added, often dropwise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. The resulting trifluoroacetate (B77799) salt often precipitates from the solution or can be isolated by evaporation of the solvent under reduced pressure.

Alternatively, TFA salts are frequently generated during the deprotection of a Boc-protected amine precursor. rsc.org For instance, if the amine was synthesized with a tert-butyloxycarbonyl (Boc) protecting group, the final deprotection step using a mixture of trifluoroacetic acid and dichloromethane would directly yield the desired amine TFA salt. rsc.org Following the deprotection, co-evaporation with a solvent like toluene (B28343) can be used to remove excess trifluoroacetic acid. rsc.org

The resulting this compound 2,2,2-trifluoroacetate is typically a stable, crystalline solid that is more amenable to handling and purification than the corresponding free base. Should the free amine be required, the TFA salt can be neutralized by treatment with a suitable base, such as sodium bicarbonate or sodium hydroxide, followed by extraction into an organic solvent. researchgate.net

Synthesis of Related Pyrrolidinone Intermediates (e.g., 4-Isobutylpyrrolidin-2-one)

The synthesis of chiral pyrrolidine derivatives often relies on the preparation of key intermediates. 4-Isobutylpyrrolidin-2-one is a crucial precursor in various synthetic pathways, including the preparation of Pregabalin. google.comlookchem.com A common and efficient method for synthesizing this intermediate starts from pyrrolidine-2,4-dione (B1332186) and involves a two-step sequence: a Wittig reaction followed by a hydrogenation reduction. google.com

The initial step is a Wittig reaction, a powerful method for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphonium (B103445) ylide. masterorganicchemistry.comwikipedia.org In this synthesis, pyrrolidine-2,4-dione is reacted with an isobutyl-substituted Wittig reagent. This reagent is typically prepared in situ from isobutyltriphenylphosphine bromide and a strong base, such as potassium tert-butoxide. The reaction is generally carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF). google.com This olefination reaction selectively occurs at the C4-carbonyl group of the dione (B5365651) to produce the unsaturated intermediate, 4-isobutylidene-pyrrolidin-2-one.

The second step involves the reduction of the exocyclic double bond of the 4-isobutylidene-pyrrolidin-2-one intermediate. This is achieved through catalytic hydrogenation or, more commonly for industrial applications, by using chemical reducing agents. google.com Reagents such as sodium borohydride or sodium triacetoxyborohydride are effective for this transformation. google.com The reaction is typically performed in solvents like tetrahydrofuran (B95107) (THF) or methanol (B129727) at temperatures ranging from 0 °C to room temperature, yielding the target compound, 4-Isobutylpyrrolidin-2-one, with high efficiency. google.com This method avoids the need for high-pressure hydrogenation equipment, making it suitable for large-scale production. google.com

The table below summarizes the key parameters for the synthesis of 4-Isobutylpyrrolidin-2-one.

| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Product |

|---|---|---|---|---|---|

| 1 | Wittig Reaction | Pyrrolidine-2,4-dione | Isobutyltriphenylphosphine bromide, Potassium tert-butoxide | N,N-Dimethylformamide (DMF) | 4-Isobutylidene-pyrrolidin-2-one |

| 2 | Hydrogenation | 4-Isobutylidene-pyrrolidin-2-one | Sodium borohydride or Sodium triacetoxyborohydride | Tetrahydrofuran (THF) | 4-Isobutylpyrrolidin-2-one |

Methodological Approaches to SAR Elucidation of Pyrrolidine Amine Derivatives

The core of SAR lies in systematically altering a molecule's structure to observe the corresponding changes in its biological function. For pyrrolidine amine derivatives, this involves targeted modifications to pinpoint which molecular features are essential for interaction with receptors and enzymes. collaborativedrug.comnih.gov

A primary strategy in the SAR of pyrrolidine amines involves modifying the substituents attached to the basic nitrogen atom of the pyrrolidine ring and altering the nature of the amine fragment itself. mdpi.com Research on a series of 1H-pyrrolo[3,2-c]quinoline derivatives, which incorporate a pyrrolidine amine moiety, provides a clear example. In these studies, the isobutyl group found on a lead compound was systematically replaced with other alkyl chains, such as ethyl, as well as more polar substituents like 2-hydroxyethyl and 2-hydroxypropyl groups. mdpi.com

Further modifications have included replacing the entire (S)-3-aminopyrrolidine unit with other chiral amines, such as (R)- and (S)-2-(aminomethyl)pyrrolidines and 3-(aminomethyl)pyrrolidines. mdpi.com Similarly, in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), researchers have examined a series of aromatic replacements and various substituents for the terminal phenyl group of pyrrolidine amides. nih.gov These systematic changes allow for a detailed mapping of the steric and electronic requirements of the target's binding pocket.

The pattern of substitution on the pyrrolidine scaffold profoundly affects a conjugate's affinity for its target receptor and its selectivity over other receptors. For instance, in a series of 1H-pyrrolo[3,2-c]quinoline derivatives targeting the 5-HT₆ and D₃ receptors, introducing an isobutyl chain on the pyrrolidine nitrogen maintained high affinity for the 5-HT₆ receptor and was beneficial for D₃ receptor affinity. mdpi.com However, replacing the isobutyl group with a 2-hydroxyethyl moiety led to a threefold decrease in affinity for the 5-HT₆ receptor. mdpi.com Conversely, introducing (R)-2-hydroxyprop-1-yl significantly increased 5-HT₆ receptor affinity. mdpi.com

This demonstrates that even subtle changes in the substituent can drastically alter binding properties. SAR studies on pyrrolidine amide derivatives as NAAA inhibitors revealed that small, lipophilic substituents on a terminal phenyl group were preferable for optimal potency. nih.gov It was also found that conformationally flexible linkers in the molecule increased inhibitory potency but decreased selectivity against the related enzyme FAAH, whereas conformationally restricted linkers had the opposite effect. nih.gov In another study on pyrrolidine pentamine derivatives, modifications at different positions (R1, R4, R5) had varied effects, showing that a phenyl group at the R4 position being moved one carbon away from the scaffold significantly reduced inhibitory activity. mdpi.com

| Compound Series | Basic Amine Moiety | Substituent on Pyrrolidine Nitrogen | Effect on 5-HT₆R Affinity | Effect on D₃R Affinity |

|---|---|---|---|---|

| PZ-1643 (Lead) | (S)-3-aminopyrrolidine | Isobutyl | High Affinity (Reference) | Moderate Affinity |

| Analog 1 | (R)-2-(aminomethyl)pyrrolidine | Ethyl | Maintained vs. PZ-1643 | Moderate Affinity |

| Analog 2 | (R)-2-(aminomethyl)pyrrolidine | Isobutyl | Favorable vs. PZ-1643 | Moderate Affinity |

| Analog 3 | (S)-3-aminopyrrolidine | 2-hydroxyethyl | 3-fold Decrease vs. PZ-1643 | Not specified |

| Analog 4 | (S)-3-aminopyrrolidine | (R)-2-hydroxyprop-1-yl | Significant Increase vs. PZ-1643 | Not specified |

The three-dimensional geometry of the amine moiety is a critical determinant of how a ligand fits into its receptor's binding site. The stereochemistry of the pyrrolidine ring and the orientation of its substituents dictate the potential for crucial non-covalent interactions, such as hydrogen bonds and salt bridges. researchgate.net For aminergic G-protein-coupled receptors (GPCRs), a key interaction is the formation of a salt bridge between the basic nitrogen of the ligand and a conserved aspartic acid residue (D3.32) in the receptor. researchgate.netfao.org

Studies on 1H-pyrrolo[3,2-c]quinoline derivatives showed that the specific geometry of the amine fragment—for instance, using (R)-2-(aminomethyl)pyrrolidine versus (S)-3-aminopyrrolidine—had a significant impact on the quality of this salt bridge formation at the 5-HT₆ receptor. mdpi.comresearchgate.net Analysis of enantiomers indicated that the (S) configuration often showed more favorable parameters for the distance and angle of the salt bridge, leading to better binding affinity. mdpi.com This highlights that both the position of the amino group on the pyrrolidine ring and its stereochemistry are fundamental to achieving optimal ligand-receptor interactions.

Computational Chemistry and Molecular Modeling in SAR Elucidation

To complement experimental SAR data, computational chemistry and molecular modeling have become indispensable tools. nih.gov These methods provide a detailed, atomistic view of how ligands interact with their biological targets, helping to explain observed SAR trends and predict the activity of new compounds. mdpi.com

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their complexes over time. nih.gov By simulating the movements of a ligand within a receptor's binding site, MD can reveal the stability of different binding poses, identify key intermolecular interactions, and analyze the conformational changes that occur upon binding. mdpi.comnih.gov

For pyrrolidine amine derivatives, MD simulations have been used to investigate how different substituents influence the stability of the ligand-receptor complex. mdpi.comresearchgate.net For example, simulations of 1H-pyrrolo[3,2-c]quinoline derivatives bound to the 5-HT₆ and D₃ receptors showed that certain structural modifications were highly beneficial for the formation and quality of a salt bridge at the 5-HT₆ receptor but were unfavorable for such interactions at the D₃ receptor. researchgate.net This provided a molecular basis for the observed receptor selectivity. These simulations allow researchers to visualize how factors like the flexibility of an alkyl chain or the geometry of the pyrrolidine ring affect the ligand's ability to adopt an optimal conformation for binding. nih.gov

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide insight into the electronic properties of molecules. acs.org These methods can be used to calculate properties like charge distribution, electrostatic potential, and the energy of molecular orbitals, which are crucial for understanding intermolecular forces.

In the context of this compound conjugates, quantum chemical calculations are particularly useful for studying the nature of the salt bridge, a critical interaction often involving a charged amine. researchgate.netfao.org A salt bridge is a combination of a hydrogen bond and an electrostatic interaction. DFT calculations can quantify the strength of this interaction and how it is affected by the surrounding chemical environment and the specific geometry of the interacting groups. acs.org Furthermore, these calculations can help analyze the relative stability of different conformations of the pyrrolidine ring and its substituents, providing a deeper understanding of the energetic factors that govern ligand binding and receptor affinity. researchgate.net

Molecular Docking for Predicting Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used extensively in drug discovery to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govresearchgate.net This method allows for the prediction of binding modes and affinities by estimating the interaction energy between a ligand, such as a derivative of this compound, and its biological target, typically a protein or enzyme. nih.gov The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of the target receptor and scoring them to identify the most favorable binding pose. researchgate.net

In the context of pyrrolidine amine scaffolds, computational studies, including molecular dynamics (MD) simulations—a method closely related to molecular docking that simulates the dynamic behavior of molecules over time—have been instrumental. For instance, in the development of dual antagonists for serotonin (B10506) 5-HT6 and dopamine (B1211576) D3 receptors, quantum chemical calculations and MD simulations were employed to understand how introducing alkyl substituents at the pyrrolidine nitrogen could satisfy the structural requirements for simultaneous modulation of both targets. nih.gov These simulations provide insights into the crucial interactions, such as the formation of salt bridges (SB) between the basic nitrogen of the pyrrolidine ring and key acidic residues, like aspartic acid (Asp), within the receptor binding sites. nih.gov The geometry of these interactions, including distance and angles, is critical for binding affinity and can be effectively predicted and analyzed through these computational models. nih.gov

Molecular docking studies can further elucidate why certain structural modifications lead to enhanced or diminished activity. For example, docking can reveal how the non-planar, sp3-hybridized nature of the pyrrolidine ring allows it to explore pharmacophore space efficiently, adopting specific puckered conformations to optimize interactions with a receptor's binding pocket. nih.govnih.gov For derivatives of this compound, docking can predict how the isobutyl group orients itself within a hydrophobic pocket of the target protein, while the amine group engages in key hydrogen bonding or ionic interactions. These predictive models guide the synthesis of new analogues with potentially improved pharmacological profiles. nih.gov

Case Studies of Pharmacological Target Modulation via Pyrrolidine Amine Scaffolds

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and serving as a versatile framework for designing novel therapeutic agents. nih.govnih.gov Its structural features allow for precise modulation of pharmacological targets.

Dual Antagonism of Serotonin 5-HT6 and Dopamine D3 Receptors by N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinoline Derivatives

The blockade of serotonin 5-HT6 and dopamine D3 receptors is considered a promising strategy for addressing cognitive decline associated with neurodegenerative disorders. nih.gov Research in this area has led to the development of dual-target antagonists based on a 1H-pyrrolo[3,2-c]quinoline scaffold. nih.gov

A key breakthrough was the discovery that introducing specific alkyl substituents onto the pyrrolidine nitrogen of a lead compound could confer potent dual activity. nih.gov Starting from a 5-HT6R-selective antagonist, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (CPPQ), researchers identified that N-alkylation was key to achieving D3 receptor affinity. nih.gov The introduction of an isobutyl group at the N-1 position of the pyrrolidine ring proved to be particularly effective. nih.govnih.gov

This strategic modification led to the identification of compound 19 , also known as (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine . This compound emerged as a potent dual 5-HT6/D3 receptor antagonist. nih.gov In vitro binding assays confirmed its high affinity for both targets, demonstrating the success of the design strategy. nih.gov

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| (S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine (Compound 19) | Serotonin 5-HT6 | 27 | nih.gov |

| Dopamine D3 | 7 | nih.gov |

Impact of Enantiomeric Configuration (R vs. S) on Receptor Interactions

The stereochemistry of the pyrrolidine scaffold is a critical determinant of its biological activity, as different enantiomers can adopt distinct spatial orientations, leading to different binding modes with enantioselective proteins like receptors. nih.gov In the development of 1H-pyrrolo[3,2-c]quinoline derivatives, the choice between the (R) and (S) configuration at the 3-position of the pyrrolidine ring significantly influences receptor affinity.

Molecular dynamics simulations comparing pairs of (R) and (S) enantiomers revealed that the (S)-enantiomer of the lead compound showed more favorable parameters for the distance and angle of the salt bridge formed with the 5-HT6 receptor. nih.gov This suggests that the (S) configuration allows for a more optimal interaction with the key aspartic acid residue in the binding site of this specific receptor. nih.gov

| Compound Pair | (R)-Enantiomer Ki (nM) for 5-HT6R | (S)-Enantiomer Ki (nM) for 5-HT6R | Preferred Enantiomer | Reference |

|---|---|---|---|---|

| Pair 1 (13 vs 14) | Data for specific Ki not provided | Data for specific Ki not provided | R | nih.gov |

| Pair 2 (15 vs 16) | Data for specific Ki not provided | Data for specific Ki not provided | R | nih.gov |

| Pair 3 (17 vs 18) | Data for specific Ki not provided | Data for specific Ki not provided | R | nih.gov |

| Pair 4 (19 vs 20) | Data for specific Ki not provided | Data for specific Ki not provided | R | nih.gov |

Note: While specific Ki values for these pairs were not detailed in the referenced text, the study concluded a general preference for the R enantiomers in these modified series. nih.gov

These findings underscore the importance of stereochemistry in drug design, demonstrating that a change from (S) to (R) configuration, depending on the specific molecular scaffold, can dramatically alter the binding affinity for a given pharmacological target. nih.gov

Preclinical Pharmacological Investigations of S 1 Isobutylpyrrolidin 3 Amine Derivatives

Neuropharmacological Spectrum of Pyrrolidine-Based Agents

Derivatives of (S)-1-Isobutylpyrrolidin-3-amine have been investigated for their ability to modulate the activity of several key receptors in the central nervous system, particularly those involved in cognition and mood regulation. The pyrrolidine (B122466) scaffold provides a framework for the synthesis of compounds with tailored affinities for specific receptor subtypes. frontiersin.orgnih.gov

Modulation of Serotonin (B10506) 5-HT6 Receptor Signaling

The serotonin 5-HT6 receptor is almost exclusively expressed in the brain and has been a significant target for the development of cognitive enhancers. nih.govmdpi.com Both antagonists and, paradoxically, agonists of the 5-HT6 receptor have shown procognitive effects in various animal models. nih.govmdpi.com The modulation of 5-HT6 receptor signaling can influence the release of other neurotransmitters, such as acetylcholine (B1216132) and glutamate, which are critical for learning and memory. nih.gov

Research into pyrrolidine-based agents has revealed their potential as modulators of 5-HT6 receptor activity. The structural features of the pyrrolidine ring can be modified to optimize binding affinity and functional activity at this receptor. nih.gov The development of selective 5-HT6 receptor ligands from the pyrrolidine class is an active area of research aimed at improving cognitive function in disorders like Alzheimer's disease and schizophrenia. mdpi.comnih.gov

Antagonism of Dopamine (B1211576) D3 Receptor Signaling

The dopamine D3 receptor, predominantly located in the limbic areas of the brain, is implicated in emotional and cognitive functions. frontiersin.orgnih.gov This makes it an attractive target for therapeutic intervention in neurological and psychiatric disorders, with the potential for fewer side effects compared to drugs targeting the D2 receptor. frontiersin.org D3 receptor antagonists have shown promise in preclinical models for treating conditions such as schizophrenia and substance abuse. frontiersin.orgwikipedia.org

(S)-N-(3-pyrrolidinyl)benzamide derivatives have been synthesized and evaluated for their binding affinity to dopamine D2, D3, and D4 receptors. nih.gov These studies have shown that the N-substituent on the pyrrolidin-3-yl group plays a crucial role in determining the affinity for these receptor subtypes and the selectivity among them. nih.gov For instance, certain substitutions can lead to high affinity for D3 and D4 receptors with significant selectivity over D2 receptors. nih.gov

Development of Dual-Acting 5-HT6R/D3R Ligands as a Therapeutic Strategy

Given the overlapping roles of serotonin and dopamine systems in regulating cognition and behavior, there is growing interest in developing dual-acting ligands that can modulate both 5-HT6 and D3 receptors. nih.gov A polypharmacological approach, targeting multiple receptors simultaneously, may offer enhanced therapeutic efficacy for complex neuropsychiatric disorders. nih.govnih.gov

The development of dual 5-HT6R/D3R ligands represents a promising strategy. By combining antagonism at both receptors, it may be possible to achieve synergistic effects on cognitive enhancement and antipsychotic-like activity. The pyrrolidine scaffold is a key structural element in the design of such multi-target compounds.

Neuroprotective and Procognitive Efficacy in Preclinical Models

Beyond receptor modulation, the therapeutic potential of this compound derivatives is also being evaluated in preclinical models of neurotoxicity and cognitive impairment. These studies provide crucial insights into the functional consequences of their pharmacological actions.

In Vitro Assessment of Astrocyte Protection against Doxorubicin-Induced Damage

Recent research has highlighted the glioprotective effects of 5-HT6 receptor antagonists against cytotoxicity induced by agents like doxorubicin. mdpi.com Astrocytes, a type of glial cell, play a critical role in supporting neuronal function and are susceptible to damage from chemotherapeutic agents.

Studies have shown that certain 5-HT6R antagonists can protect astrocytes from doxorubicin-induced damage. mdpi.com While specific data on this compound derivatives in this model is not yet widely published, the known neuroprotective properties of 5-HT6R antagonists suggest that pyrrolidine-based compounds targeting this receptor could offer similar protective effects. mdpi.com

In Vivo Evaluation of Cognitive Enhancement (e.g., Phencyclidine-Induced Memory Decline in Rats)

Phencyclidine (PCP) is an N-methyl-D-aspartate (NMDA) receptor antagonist that is used to model cognitive deficits, similar to those seen in schizophrenia, in rodents. nih.govnih.gov The PCP-induced memory decline model is a valuable tool for assessing the procognitive potential of new therapeutic agents. nih.govnih.gov

Preclinical studies have demonstrated that compounds with 5-HT6 receptor antagonist activity can reverse cognitive deficits in various animal models, including those induced by PCP. nih.gov Similarly, D3 receptor antagonists have been suggested to improve certain cognitive domains. frontiersin.org While specific in vivo data for this compound derivatives in the PCP model is emerging, the known procognitive effects of targeting 5-HT6 and D3 receptors provide a strong rationale for their evaluation in this and other models of cognitive impairment. nih.govfrontiersin.org For example, pridopidine, which has affinity for the sigma-1 receptor and dopamine D2 receptors, has been shown to counteract PCP-induced memory impairment in mice. nih.gov

Table 1: Investigated Pyrrolidine Derivatives and their Receptor Affinities

| Compound | Target Receptor(s) | Key Findings |

| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) | Dopamine D3/D4 | High affinity for D3 and D4 receptors with selectivity over D2 receptors. nih.gov |

| Pyrrolidine-based 5-HT6R Ligands | Serotonin 5-HT6 | Both antagonists and agonists show procognitive potential in animal models. nih.govmdpi.com |

| Dual 5-HT6R/D3R Ligands | Serotonin 5-HT6 & Dopamine D3 | A polypharmacological approach with potential for enhanced therapeutic efficacy. nih.gov |

Investigation of Other Enzyme and Protein Targets for Pyrrolidine Amine Derivatives

The versatile pyrrolidine scaffold is a common feature in numerous natural and synthetic bioactive compounds, making it an attractive starting point for drug discovery. nih.govddg-pharmfac.net Its three-dimensional structure allows for precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. nih.gov Researchers have explored derivatives of this scaffold against a variety of enzymes and proteins, including those involved in cancer, metabolic disorders, and neurodegenerative diseases. nih.gov

Pyrrolidine-based structures have been instrumental in the design of potent inhibitors for nucleosidases, enzymes critical in various metabolic pathways.

N-Myristoyltransferase (NMT)

N-Myristoyltransferase is an enzyme that attaches a myristoyl group to the N-terminal glycine (B1666218) of many proteins, a process crucial for protein stability, membrane localization, and signal transduction. uni-freiburg.de Inhibition of NMT is being explored as a therapeutic strategy in cancer and infectious diseases. ddg-pharmfac.netuni-freiburg.de While specific data on this compound derivatives is scarce, other substituted pyrrolidine and piperidine (B6355638) derivatives have been investigated. For instance, compounds like DDD85646 and IMP-1088, which incorporate a piperazine (B1678402) or a related cyclic amine, have shown potent, nanomolar to picomolar inhibition of NMT. nih.gov These inhibitors typically form key interactions within the peptide-binding pocket of the enzyme. nih.gov The stereochemistry of the pyrrolidine ring is critical, as seen in compounds like (1R,2R)-D-NMAPPD, which inhibits NMT1 activity, whereas its (1S,2S) enantiomer does not. uni-freiburg.de This highlights the importance of the specific three-dimensional arrangement of the pyrrolidine scaffold for potent NMT inhibition. uni-freiburg.de

5′-Methylthioadenosine Nucleosidase (MTAN)

5′-Methylthioadenosine Nucleosidase (MTAN) is a bacterial enzyme involved in metabolic pathways and quorum sensing, making it a target for novel antimicrobial agents. nih.govnih.gov The enzyme catalyzes the hydrolysis of 5′-methylthioadenosine (MTA). nih.govwikipedia.org Transition state analogues containing a pyrrolidine ring, designed to mimic the ribooxacarbenium ion intermediate of the enzymatic reaction, are among the most potent noncovalent enzyme inhibitors known. nih.gov The protonated nitrogen of the pyrrolidine ring plays a crucial role in binding to the active site. nih.gov For example, (3R,4S)-1-[(9-deazaadenin-9-yl)methyl]-3-hydroxy-4-(methylthiomethyl)pyrrolidine (MT-DADMe-Immucillin-A) is a powerful inhibitor of MTAN. nih.gov The pyrrolidine moiety in these inhibitors establishes critical hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

5′-Methylthioadenosine Phosphorylase (MTAP)

In humans, 5′-methylthioadenosine phosphorylase (MTAP) performs a similar function to the bacterial MTAN, salvaging adenine (B156593) and methionine from MTA. nih.govnih.govabcam.com MTAP is frequently deleted in various cancers, making it a target for synthetic lethality approaches. abcam.comresearchgate.net Pyrrolidine-containing compounds have been synthesized as potent transition-state inhibitors of MTAP. nih.govnih.gov One such example is 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-methylsulfanylmethylpyrrolidin-3,4-diol, which has demonstrated potent inhibition of MTAP. uni-freiburg.denih.gov These inhibitors are designed to fit tightly into the enzyme's active site, blocking its function. nih.gov

| Compound Name | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| (1R,2R)-D-NMAPPD | N-Myristoyltransferase 1 (NMT1) | Inhibits NMT1 activity and reduces AR protein levels | uni-freiburg.de |

| MT-DADMe-Immucillin-A | 5′-Methylthioadenosine Nucleosidase (MTAN) | Potent inhibitor, weaker than some acyclic derivatives but significantly better than first-generation inhibitors. | nih.gov |

| 2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-methylsulfanylmethylpyrrolidin-3,4-diol | 5′-Methylthioadenosine Phosphorylase (MTAP) | Potent inhibitor of human MTAP. | uni-freiburg.denih.gov |

The TAR DNA-binding protein 43 (TDP-43) is a critical protein involved in RNA metabolism. nih.govyoutube.com Its cytoplasmic aggregation and nuclear depletion are pathological hallmarks of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). youtube.comnih.gov The N-terminal domain (NTD) of TDP-43 is crucial for its normal function, including dimerization and its role as a scaffold for nucleic acid binding. nih.govnih.gov

Targeting the TDP-43 NTD with small molecules is an emerging therapeutic strategy. nih.govnih.gov The goal is to modulate TDP-43's function, potentially preventing its pathological aggregation or correcting its loss of function. nih.gov While direct studies on this compound derivatives are not available, research has shown that small molecules can bind to the NTD and allosterically modulate the protein's RNA binding capacity. nih.govnih.gov For instance, an in silico screening identified a small molecule, nTRD22, that binds to the NTD, reduces TDP-43's interaction with RNA, and shows neuroprotective effects in a Drosophila model of ALS. nih.govnih.gov This demonstrates the potential of small molecules to modulate TDP-43 function through its N-terminal domain. The development of pyrrolidine-based compounds that could specifically interact with the TDP-43 NTD is an active area for future research.

The pyrrolidin-3-amine scaffold has been successfully utilized to develop potent modulators of metabolic pathways. A key example is the development of antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov MCH is a neuropeptide that plays a significant role in the regulation of energy balance and body weight.

Derivatives of 1-(4-aminophenyl)pyrrolidin-3-yl-amine and 6-(3-aminopyrrolidin-1-yl)pyridin-3-yl-amine have been identified as potent and functionally active MCH-R1 antagonists. nih.gov These compounds demonstrate high binding affinity to the receptor, with some showing K_i values in the low nanomolar range. nih.gov Notably, a lead compound from this series exhibited good oral bioavailability and was effective in reducing body weight in preclinical rat models, highlighting the therapeutic potential of this class of pyrrolidine derivatives in the management of obesity and related metabolic disorders. nih.gov

Furthermore, derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine have been developed as selective noradrenaline reuptake inhibitors. nih.govlookchem.com Noradrenaline is a key neurotransmitter in the sympathetic nervous system and plays a role in regulating metabolism. By increasing noradrenaline levels, these inhibitors can influence energy expenditure and could be explored for metabolic applications. nih.gov

| Compound Class | Target | Reported Activity | Reference |

|---|---|---|---|

| 1-(4-Aminophenyl)pyrrolidin-3-yl-amine derivatives | Melanin-Concentrating Hormone Receptor-1 (MCH-R1) | Potent antagonists with K_i values as low as 2.3 nM. Demonstrated in vivo efficacy in rat models. | nih.gov |

| (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine derivatives | Noradrenaline Transporter (NET) | Potent and selective noradrenaline reuptake inhibitors. | nih.govlookchem.com |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (S)-1-Isobutylpyrrolidin-3-amine. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule. core.ac.uknih.gov For a complete structural assignment, both ¹H NMR and ¹³C NMR spectra are typically acquired.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the isobutyl group and the pyrrolidine (B122466) ring. The chemical shifts (δ) are influenced by the electron density around the protons. Protons closer to the electron-withdrawing nitrogen atoms will appear at a higher chemical shift (downfield). The splitting of signals (multiplicity) is governed by the number of adjacent protons (n+1 rule) and provides connectivity information.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. hmdb.ca Similar to ¹H NMR, the chemical shifts of the carbon signals are dependent on their electronic environment. wisc.edu Carbons bonded to nitrogen atoms are typically deshielded and appear at higher chemical shifts. Spectroscopic techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Pyrrolidine-N-CH₂ (isobutyl) | ~2.2 - 2.4 | Doublet (d) | ~60 - 65 |

| Isobutyl-CH | ~1.7 - 1.9 | Multiplet (m) | ~28 - 32 |

| Isobutyl-CH₃ (x2) | ~0.8 - 0.9 | Doublet (d) | ~20 - 22 |

| Pyrrolidine-C2-H₂ | ~2.5 - 2.9 | Multiplet (m) | ~55 - 60 |

| Pyrrolidine-C3-H | ~3.0 - 3.4 | Multiplet (m) | ~50 - 55 |

| Pyrrolidine-C4-H₂ | ~1.5 - 2.0 | Multiplet (m) | ~30 - 35 |

| Pyrrolidine-C5-H₂ | ~2.3 - 2.7 | Multiplet (m) | ~52 - 58 |

| Amine-NH₂ | ~1.5 - 2.5 (broad) | Singlet (s, broad) | N/A |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and assessing its purity. nih.gov The molecular formula for the compound is C₈H₁₈N₂, giving it a monoisotopic mass of approximately 142.1470 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which is a strong indicator of the correct elemental composition.

In addition to determining the molecular weight, mass spectrometry provides structural information through analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. For aliphatic amines, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to a nitrogen atom. libretexts.org

For this compound, two primary sites for α-cleavage exist:

Cleavage of the isobutyl group: Loss of a propyl radical (C₃H₇•) from the isobutyl group attached to the pyrrolidine nitrogen would result in a fragment ion.

Fragmentation of the pyrrolidine ring: The ring can undergo cleavage at bonds alpha to either the ring nitrogen or the C3-amine group. A characteristic fragment for many pyrrolidine derivatives involves the loss of the side chain at position 3.

The expected molecular ion and major fragments are detailed in the table below.

| Ion Description | Proposed Fragment Structure/Loss | Expected m/z |

| Molecular Ion [M]⁺ | C₈H₁₈N₂⁺ | 142 |

| α-cleavage (isobutyl) | [M - C₃H₇]⁺ | 99 |

| α-cleavage (ring) | Loss of isobutyl group [M-C₄H₉]⁺ | 85 |

| Common amine fragment | [CH₂=NH₂]⁺ | 30 |

Note: The relative intensities of these peaks can vary depending on the ionization method used (e.g., Electron Ionization - EI).

Chromatographic Techniques for Compound Separation and Purity Profiling (e.g., HPLC, TLC)

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique. For a polar, basic compound like this compound, reverse-phase HPLC (RP-HPLC) would be a suitable method. A C18 column is commonly used as the stationary phase, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To ensure good peak shape for the amine, a small amount of an acid (e.g., trifluoroacetic acid) or a buffer is often added to the mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Furthermore, chiral HPLC methods, using a chiral stationary phase, can be employed to determine the enantiomeric purity of the (S)-enantiomer by separating it from its (R)-enantiomer. nih.govgoogle.com

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and less expensive chromatographic technique used for monitoring reaction progress and for a preliminary assessment of purity. researchgate.net For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A mobile phase containing a mixture of a polar organic solvent (like methanol or ethyl acetate) and a less polar solvent (like dichloromethane (B109758) or hexane), often with a small amount of a base (like triethylamine (B128534) or ammonia) to prevent peak tailing, would be effective. nih.gov After developing the plate, the compound spot can be visualized using a variety of methods, as it is not UV-active. A common visualization agent for amines is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a colored spot, typically purple or yellow. epfl.ch

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Analysis

While NMR and MS can establish the connectivity and molecular formula, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is the gold standard for determining the absolute stereochemistry of a chiral center. nih.gov

To perform this analysis, a single, high-quality crystal of a salt of this compound (for example, the hydrochloride or tartrate salt) must be grown. This crystal is then exposed to a beam of X-rays. The way the X-rays are diffracted by the electrons in the crystal allows for the calculation of a detailed electron density map. From this map, the precise position of each atom in the molecule can be determined.

For this compound, X-ray crystallography would definitively confirm:

Absolute Stereochemistry: It would verify that the amine group at the C3 position of the pyrrolidine ring has the (S) configuration. This is achieved through the analysis of anomalous dispersion effects, often summarized by the Flack parameter. rug.nl

Conformational Analysis: The analysis would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation) and the orientation of the isobutyl group relative to the ring in the crystalline state.

This level of detailed structural information is invaluable for understanding the molecule's shape and how it might interact with other molecules, which is particularly important in fields like medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (S)-1-Isobutylpyrrolidin-3-amine, and how are stereochemical purity ensured?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including palladium-catalyzed coupling to form the pyrrolidine ring, followed by functionalization with isobutyl groups. Enantiomeric purity is achieved via chiral catalysts or chiral pool synthesis, where pre-existing chiral centers guide stereochemistry. For example, palladium-mediated asymmetric hydrogenation can yield the (S)-enantiomer with >95% enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry validates stereochemical integrity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses chemical purity (>98%). Mass spectrometry (MS) verifies molecular weight, and X-ray crystallography resolves absolute configuration. For chiral validation, circular dichroism (CD) or chiral stationary-phase HPLC is employed .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hygroscopic degradation. Desiccants like silica gel are added to minimize moisture. Regular stability assessments via HPLC are recommended every 6–12 months .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for scalable production?

- Methodological Answer : Transition-metal catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of prochiral intermediates. Computational modeling (DFT) predicts transition states to optimize catalyst-substrate interactions. Reaction parameters (temperature, pressure, solvent polarity) are systematically varied using Design of Experiments (DoE) to maximize yield and ee. Continuous-flow systems may enhance scalability .

Q. What strategies resolve contradictions in reported pharmacological data for pyrrolidine derivatives like this compound?

- Methodological Answer : Reproduce experiments under standardized conditions (e.g., cell lines, assay protocols). Validate target engagement using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of published data identify confounding variables (e.g., impurity profiles, solvent effects). Contradictions in receptor selectivity may arise from off-target interactions, addressed via proteome-wide profiling .

Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict biodegradability and toxicity. Experimental assays (e.g., Daphnia magna acute toxicity tests) fill data gaps. Lifecycle analysis (LCA) evaluates synthetic routes for waste minimization. Regulatory frameworks like REACH guide hazard classification .

Q. What derivatization strategies enhance the pharmacological profile of this compound?

- Methodological Answer : Introduce bioisosteres (e.g., replacing amine groups with azetidines) to improve metabolic stability. Fluorination at strategic positions enhances blood-brain barrier penetration. Structure-activity relationship (SAR) studies systematically modify substituents on the pyrrolidine ring, guided by molecular docking against target receptors (e.g., serotonin transporters) .

Q. How do computational methods aid in predicting the metabolic pathways of this compound?

- Methodological Answer : Tools like Schrödinger’s ADMET Predictor or CypReact simulate cytochrome P450 metabolism. Molecular dynamics (MD) trajectories identify reactive sites prone to oxidation. Experimental validation uses liver microsomes or hepatocyte incubations, with LC-MS/MS tracking metabolite formation .

Key Notes

- Stereochemical Integrity : Absolute configuration must be confirmed early to avoid misinterpretation of pharmacological data .

- Data Reproducibility : Batch-to-batch variability in synthesis necessitates rigorous quality control .

- Ethical Compliance : Adhere to OECD guidelines for ecotoxicological testing to meet publication standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.